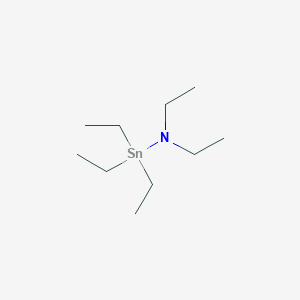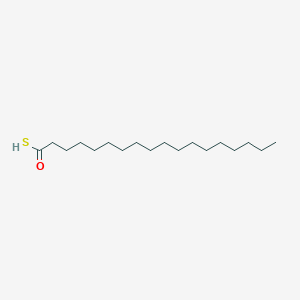
Octadecanethioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecanethioic acid, also known as 1-octadecanethiol, is an organic compound with the molecular formula C18H38S. It is a long-chain thiol, which means it contains a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Octadecanethioic acid can be synthesized through several methods. One common method involves the reaction of octadecanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the thiol group.
Another method involves the reduction of octadecanethiol disulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of octadecanethiol disulfide. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product.
化学反应分析
Types of Reactions
Octadecanethioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : this compound can be oxidized to form octadecanethiol disulfide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
-
Reduction: : The reduction of octadecanethiol disulfide to this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : this compound can undergo substitution reactions with various electrophiles. For example, it can react with alkyl halides to form alkylated thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides
Major Products Formed
Oxidation: Octadecanethiol disulfide
Reduction: this compound
Substitution: Alkylated thiols
科学研究应用
Octadecanethioic acid has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of thiol-functionalized compounds. It is also employed in the preparation of self-assembled monolayers (SAMs) on gold surfaces, which are used in various surface chemistry studies.
-
Biology: : this compound is used in the modification of biomolecules, such as proteins and peptides, to introduce thiol groups. This modification can be useful in studying protein-protein interactions and enzyme activities.
-
Medicine: : In medicinal chemistry, this compound is used as a building block for the synthesis of thiol-containing drugs. These drugs often exhibit enhanced bioavailability and stability.
-
Industry: : this compound is used as a lubricant additive and corrosion inhibitor in the petroleum industry. It is also employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of octadecanethioic acid involves the reactivity of the thiol group. The thiol group can form strong covalent bonds with various metal ions and organic molecules. This reactivity is exploited in the formation of self-assembled monolayers (SAMs) on metal surfaces, where the thiol group binds to the metal, creating a stable and organized layer.
In biological systems, the thiol group can interact with cysteine residues in proteins, leading to the formation of disulfide bonds. This interaction can affect protein structure and function, making this compound a valuable tool in biochemical research.
相似化合物的比较
Octadecanethioic acid can be compared with other long-chain thiols, such as hexadecanethiol and dodecanethiol. These compounds share similar chemical properties but differ in their chain lengths and specific applications.
-
Hexadecanethiol (C16H34S): : This compound has a shorter alkyl chain compared to this compound. It is commonly used in the formation of self-assembled monolayers (SAMs) on gold surfaces and in the modification of nanoparticles.
-
Dodecanethiol (C12H26S): : With an even shorter chain length, dodecanethiol is used in the preparation of thiol-functionalized materials and in surface chemistry studies.
Uniqueness
This compound is unique due to its longer alkyl chain, which provides enhanced hydrophobicity and stability in various applications. Its ability to form stable self-assembled monolayers (SAMs) on metal surfaces makes it particularly valuable in surface chemistry and nanotechnology research.
属性
CAS 编号 |
1613-68-9 |
|---|---|
分子式 |
C18H36OS |
分子量 |
300.5 g/mol |
IUPAC 名称 |
octadecanethioic S-acid |
InChI |
InChI=1S/C18H36OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20) |
InChI 键 |
WPNKBSRBPMAEPL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


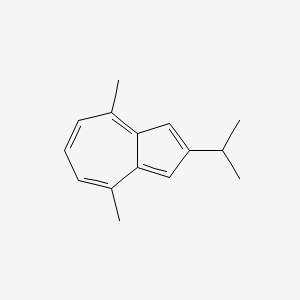
![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
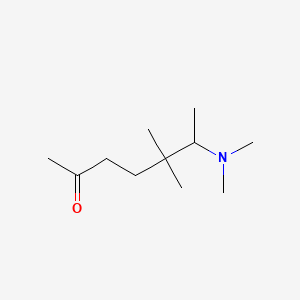
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)
![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
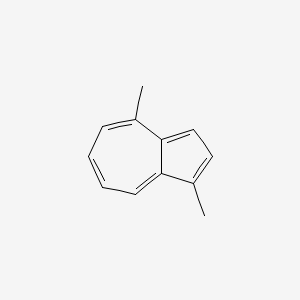
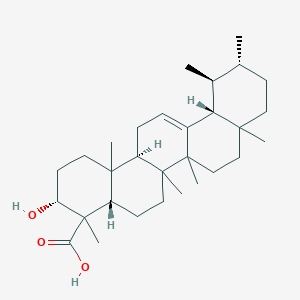
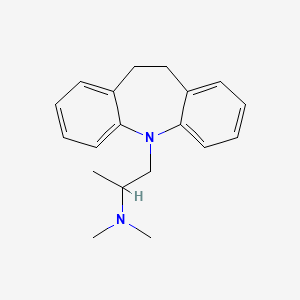
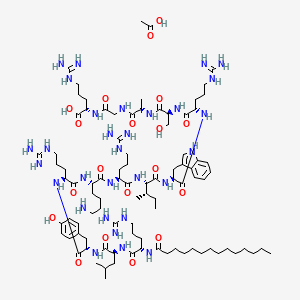
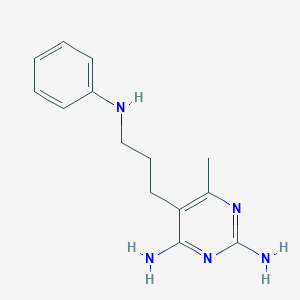

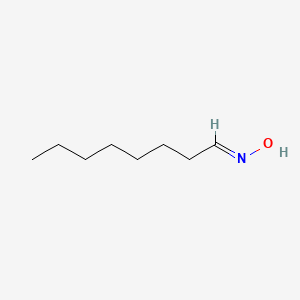
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
